molecular formula C8H8ClNO2 B3268971 2-(2-Amino-5-chlorophenyl)acetic acid CAS No. 500572-08-7

2-(2-Amino-5-chlorophenyl)acetic acid

Cat. No.: B3268971
CAS No.: 500572-08-7
M. Wt: 185.61 g/mol
InChI Key: NSQQOCXHVPZZFY-UHFFFAOYSA-N
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Description

2-(2-Amino-5-chlorophenyl)acetic acid is an organic compound with a molecular formula of C8H8ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Amino-5-chlorophenyl)acetic acid can be synthesized through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol to obtain 2-amino-5-chlorophenol, which is then reacted with chloroacetic acid under basic conditions to yield the target compound . Another method involves the use of 1-chloro-4-nitrobenzene, which is reduced to 2-amino-5-chlorophenol and subsequently reacts with chloroacetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing catalytic hydrogenation for the reduction step and continuous flow reactors for the subsequent reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-chlorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Amino-5-chlorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-chlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-chlorophenyl)acetic acid: Similar structure but with the amino group at the alpha position.

    2-Amino-5-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.

    2-Amino-5-chlorophenol: Lacks the acetic acid group, making it less versatile in certain reactions.

Uniqueness

2-(2-Amino-5-chlorophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chlorine groups on the phenyl ring allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-(2-amino-5-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQQOCXHVPZZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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